5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Thioflavin T, and it belongs to the class of heterocyclic compounds. In
Mechanism of Action
The mechanism of action of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to bind to amyloid fibrils and other beta-sheet-rich aggregates. This binding leads to an increase in fluorescence intensity, which can be detected by various imaging techniques. Thioflavin T is also known to induce the formation of amyloid fibrils in vitro, making it a useful tool for studying the kinetics of fibril formation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biological systems are not well understood, and further research is needed to determine its potential side effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high sensitivity and selectivity for amyloid fibrils. Thioflavin T is also relatively inexpensive and easy to use, making it a popular choice for researchers studying protein aggregation. However, its limitations include its potential to induce fibril formation and its limited ability to detect non-fibrillar aggregates.
Future Directions
There are several future directions for the use of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new fluorescent probes that can detect non-fibrillar protein aggregates. Another potential application is the use of Thioflavin T as a therapeutic agent for the treatment of amyloid-related diseases. Finally, further research is needed to determine the potential side effects of using this compound in biological systems.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its ability to selectively bind to amyloid fibrils makes it a useful tool for studying protein aggregation, and its potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects in biological systems.
Synthesis Methods
The synthesis of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is typically carried out through the reaction of 2-thioxo-4,6(1H,5H)-pyrimidinedione with an aryl aldehyde in the presence of a base. This reaction leads to the formation of a yellow-colored powder, which is the pure form of Thioflavin T.
Scientific Research Applications
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T is used as a fluorescent probe to detect the presence of amyloid fibrils in biological samples.
properties
IUPAC Name |
5-pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTWBEVPRBMORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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